Thieno(2,3-d)pyrimidine, 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)-, monohydrochloride
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for MCI-225 (dehydratase) are not extensively detailed in the available literature. it is known to be a synthetic compound, indicating that it is produced through a series of chemical reactions involving specific reagents and conditions . Industrial production methods would likely involve large-scale synthesis under controlled conditions to ensure high purity and consistency .
Chemical Reactions Analysis
MCI-225 (dehydratase) undergoes various chemical reactions, primarily involving its functional groups. The compound is known to participate in:
Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively.
Substitution Reactions: These involve the replacement of one functional group with another.
Common Reagents and Conditions: Typical reagents might include oxidizing agents, reducing agents, and various catalysts under controlled temperature and pressure conditions
Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used
Scientific Research Applications
MCI-225 (dehydratase) has a wide range of scientific research applications:
Chemistry: It is used to study the mechanisms of noradrenaline reuptake inhibition and 5-HT3 receptor antagonism
Biology: The compound is utilized in research on neurotransmitter systems and their role in mood regulation
Medicine: MCI-225 (dehydratase) is investigated for its potential therapeutic effects in treating depression and anxiety disorders
Industry: While primarily a research compound, its synthesis and properties are of interest in the pharmaceutical industry for the development of new antidepressant drugs
Mechanism of Action
MCI-225 (dehydratase) exerts its effects through two primary mechanisms:
Selective Noradrenaline Reuptake Inhibition: By inhibiting the reuptake of noradrenaline, it increases the concentration of this neurotransmitter in the synaptic cleft, enhancing its mood-regulating effects
5-HT3 Receptor Antagonism: By blocking 5-HT3 receptors, it modulates the serotonergic system, contributing to its antidepressant effects .
Comparison with Similar Compounds
MCI-225 (dehydratase) can be compared with other compounds that have similar mechanisms of action:
Desipramine: A noradrenaline reuptake inhibitor used in the treatment of depression.
Tacrine: An acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Fluoxetine: A selective serotonin reuptake inhibitor used in the treatment of depression. What sets MCI-225 (dehydratase) apart is its dual action as both a noradrenaline reuptake inhibitor and a 5-HT3 receptor antagonist, providing a unique combination of effects that may offer advantages in treating mood disorders
Properties
CAS No. |
99487-26-0 |
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Molecular Formula |
C17H18ClFN4S |
Molecular Weight |
364.9 g/mol |
IUPAC Name |
4-(2-fluorophenyl)-6-methyl-2-piperazin-1-ylthieno[2,3-d]pyrimidine;hydrochloride |
InChI |
InChI=1S/C17H17FN4S.ClH/c1-11-10-13-15(12-4-2-3-5-14(12)18)20-17(21-16(13)23-11)22-8-6-19-7-9-22;/h2-5,10,19H,6-9H2,1H3;1H |
InChI Key |
ULXKGHLJAPRUPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2S1)N3CCNCC3)C4=CC=CC=C4F.Cl |
Origin of Product |
United States |
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